molecular formula C23H26N4O4S B2861689 N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 891122-01-3

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2861689
CAS No.: 891122-01-3
M. Wt: 454.55
InChI Key: VCXUALXVWNKFKU-UHFFFAOYSA-N
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Description

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic organic compound designed for advanced chemical and pharmacological research. It belongs to the class of 1,3,4-oxadiazole derivatives, a heterocyclic framework known for its diverse biological activities and role as a bioisostere for carbonyl functions like amides and esters, which can enhance hydrogen bonding with biological targets . This compound features a complex structure integrating a 2,5-dimethylphenyl-substituted 1,3,4-oxadiazole ring linked via a benzamide group to a (4-methylpiperidin-1-yl)sulfonyl moiety. The sulfonamide group is a privileged structure in medicinal chemistry, often associated with targeting enzymes and receptors. Compounds within this structural class have been investigated for a wide spectrum of scientific applications, including potential antimicrobial and anticancer activities, driven by their ability to interact with key biological pathways . The 1,3,4-oxadiazole core is found in various pharmacologically active molecules and is a key scaffold in modern drug discovery . This product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S/c1-15-10-12-27(13-11-15)32(29,30)19-8-6-18(7-9-19)21(28)24-23-26-25-22(31-23)20-14-16(2)4-5-17(20)3/h4-9,14-15H,10-13H2,1-3H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXUALXVWNKFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an oxadiazole ring and a sulfonamide group. Its molecular formula is C23H24N4O3SC_{23}H_{24}N_4O_3S, with a molecular weight of approximately 440.53 g/mol. The presence of these functional groups contributes to its reactivity and biological interactions.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits promising anticancer activity. In vitro assays showed that it effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins, leading to increased Bax/Bcl-2 ratios in treated cells .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23110Induction of apoptosis via caspase activation
NCI-H46015Disruption of microtubule dynamics
HCT-11612Modulation of Bcl-2 family proteins

Antimicrobial Activity

This compound has also shown potential as an antimicrobial agent against multidrug-resistant pathogens. In vitro studies indicate that it possesses significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis .

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Streptococcus pneumoniae16
Escherichia coli32

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating intrinsic pathways involving caspases.
  • Microtubule Disruption : It interferes with microtubule dynamics, which is critical for cell division.
  • Antibacterial Mechanism : It disrupts bacterial cell wall synthesis and protein production.

Case Studies

A notable study evaluated the efficacy of this compound in vivo using mouse models bearing human cancer xenografts. Results indicated a significant reduction in tumor size without notable toxicity, suggesting a favorable therapeutic index .

Another investigation focused on its antimicrobial effects in a clinical setting, where it was administered to patients with resistant infections. Preliminary results showed improved outcomes compared to standard treatments.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the 1,3,4-Oxadiazole Class

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Key Features Molecular Weight (g/mol) Melting Point (°C) Biological Activity
Target Compound 2,5-Dimethylphenyl-oxadiazole; 4-methylpiperidinyl-sulfonyl benzamide ~450–500 (inferred) Not reported Hypothesized enzyme inhibition
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) Benzyl-methyl sulfamoyl; 4-methoxyphenyl-methyl oxadiazole Not reported Not reported Antifungal (C. albicans)
LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) Cyclohexyl-ethyl sulfamoyl; furyl-oxadiazole Not reported Not reported Antifungal (C. albicans)
7e (3-[(5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)propanamide) Chlorophenyl-sulfonyl piperidine; propanamide tail 535 89–91 Not reported
7c–7f () Thiazole-linked oxadiazoles; propanamide substituents 375–389 134–178 Not reported
Example 53 (4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide) Chromene-pyrazolopyrimidine hybrid; fluorinated benzamide 589.1 175–178 Not reported (patent-derived compound)

Key Comparative Insights

Structural Diversity :

  • The target compound’s 2,5-dimethylphenyl substituent distinguishes it from LMM5/LMM11 (methoxyphenyl or furyl groups) and 7e (chlorophenyl-propanamide). This substitution may enhance steric bulk compared to smaller groups (e.g., furan in LMM11).
  • The 4-methylpiperidinyl-sulfonyl group contrasts with LMM5’s benzyl-methyl sulfamoyl and 7e’s chlorophenyl-sulfonyl piperidine. Piperidine derivatives (as in 7e and the target) may improve solubility over cyclohexyl groups (LMM11) .

Physicochemical Properties :

  • Molecular Weight : The target (~450–500 g/mol) is lighter than 7e (535 g/mol) due to the absence of a propanamide tail and chlorine atom .
  • Melting Points : The target’s predicted melting point may align with LMM5/LMM11 (unreported but likely >100°C for sulfonamides) but is lower than Example 53 (175–178°C ).

Biological Activity: LMM5 and LMM11 exhibit antifungal activity via thioredoxin reductase inhibition . The target’s sulfonyl-piperidinyl group may similarly target enzymes, though substituent differences (e.g., methylpiperidine vs. benzyl/cyclohexyl) could alter potency or selectivity.

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